molecular formula C15H11ClN2OS3 B2514299 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896350-28-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2514299
CAS No.: 896350-28-0
M. Wt: 366.9
InChI Key: RXYOQSCEWBERFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a chlorothiophene group

Preparation Methods

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a halogenation reaction, where a thiophene derivative is treated with a chlorinating agent.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with a benzamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chlorothiophene group, forming new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide can be compared with other thiazole derivatives, such as:

    N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(methylthio)benzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of a methylthio group, potentially altering its chemical properties and applications.

    N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(methylthio)aniline: Similar structure but with an aniline group instead of a benzamide moiety, which may influence its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS3/c1-20-10-4-2-9(3-5-10)14(19)18-15-17-11(8-21-15)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYOQSCEWBERFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.